molecular formula C10H12O2 B1302058 3,5-Dimethyl-4-Methoxybenzaldehyde CAS No. 39250-90-3

3,5-Dimethyl-4-Methoxybenzaldehyde

Cat. No. B1302058
CAS RN: 39250-90-3
M. Wt: 164.2 g/mol
InChI Key: SNIGEINPLSDHBQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-methoxybenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is characterized by the presence of two methyl groups and one methoxy group attached to a benzene ring with an aldehyde functional group. This compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Synthesis Analysis

The synthesis of derivatives related to 3,5-dimethyl-4-methoxybenzaldehyde has been explored in several studies. For instance, a method for synthesizing 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives involves the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . Another study describes the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal as a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes . These methods highlight the versatility of benzaldehyde derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes has been elucidated, revealing the binegative tridentate bonding to central metals and the geometry of the complexes . Additionally, a study on a second monoclinic polymorph of a pyrazolone derivative synthesized from 4-methoxy-2-hydroxybenzaldehyde provides insights into the molecular conformation and intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives has been the subject of various investigations. The electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol has been studied, showing that it can undergo methoxylation to form methoxyquinone . Another study demonstrates the synthesis of a Meldrum's acid compound from 4-methoxybenzaldehyde, indicating the potential for various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For instance, the formation of C-H···O bonded dimers in liquid 4-methoxybenzaldehyde has been studied using NMR and vibrational spectroscopy, supported by ab initio calculations, which provide evidence of hydrogen bonding . The electro-methoxylation reaction of related compounds has also been investigated, revealing insights into the electrochemical behavior of these molecules .

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

  • The regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes, demonstrating the chemical versatility of related compounds (Azzena et al., 1990).
  • A novel synthesis of 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene via Hantzsch condensation highlights the potential of 3,5-dimethoxybenzaldehyde derivatives in forming unique cyclic structures (Filipan-Litvić et al., 2007).

Advances in Synthesis Methods

  • Anhydrous solvent-based synthesis methods for 4-methoxybenzaldehyde have been developed, demonstrating improvements in yield and purity, crucial for industrial applications (Huan, 2011).
  • The synthesis of p-methoxybenzaldehyde through phase transfer catalysis in aqueous solution indicates a methodological shift towards more efficient and environmentally friendly production processes (Ai, 2000).

Chemical Reactions and Properties

  • The reaction of 2,6-dimethyl-4-methoxybenzaldehyde with methylmagnesium iodide, resulting in isomeric ethers, provides insight into the reactive properties of substituted benzaldehydes (Kamikawa et al., 1968).
  • Studies on the intramolecular charge transfer effects in 4-hydroxy-3-methoxybenzaldehyde enhance our understanding of the electronic properties of benzaldehyde derivatives (Rajendiran & Balasubramanian, 2008).

Applications in Organic Synthesis and Catalysis

  • The cerium complex catalysis for the oxidation of cresols, yielding high percentages of 3,5-dimethoxy-4-hydroxybenzaldehyde, showcases the application in organic synthesis and industrial processes (Yoshikuni, 2002).
  • The synthesis of compounds like 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione from 4-methoxybenzaldehyde in ethanol reflects the utility in creating structurally diverse and potentially bioactive molecules (Zeng, 2014).

properties

IUPAC Name

4-methoxy-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIGEINPLSDHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374399
Record name 3,5-Dimethyl-4-Methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-Methoxybenzaldehyde

CAS RN

39250-90-3
Record name 3,5-Dimethyl-4-Methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39250-90-3
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The aldehyde was synthesized according to the procedure of Example 46, Step 1 using the alcohol from Step 2 (7.5 g, 45 mmol), oxalyl chloride (6.35 g, 50 mmol), dimethylsulfoxide (8.8 g, 100 mmol) and triethylamine (10.2 g, 110 mmol) and in methylene chloride (100 ml). There was obtained 7 g (92%) of the desired aldehyde which was used in the next step without further purification.
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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